molecular formula C11H9ClI3NO3 B14551775 Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- CAS No. 62179-94-6

Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]-

Cat. No.: B14551775
CAS No.: 62179-94-6
M. Wt: 619.36 g/mol
InChI Key: BUNBDSCLWKFQHS-UHFFFAOYSA-N
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Description

Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, an acetyloxy group, and a triiodophenyl group with a chloromethyl substituent. The presence of iodine atoms in the structure makes it particularly interesting for applications in medical imaging and radiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a phenyl ring followed by the introduction of the chloromethyl group. The acetamide and acetyloxy groups are then introduced through acylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to drive the reactions to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and may be carried out in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- involves its interaction with biological molecules. The iodine atoms in the compound can interact with proteins and nucleic acids, making it useful for imaging and diagnostic purposes. The chloromethyl group can also react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of multiple iodine atoms makes it particularly valuable for applications in medical imaging, where high contrast is required .

Properties

CAS No.

62179-94-6

Molecular Formula

C11H9ClI3NO3

Molecular Weight

619.36 g/mol

IUPAC Name

[2-[3-(chloromethyl)-2,4,6-triiodoanilino]-2-oxoethyl] acetate

InChI

InChI=1S/C11H9ClI3NO3/c1-5(17)19-4-9(18)16-11-8(14)2-7(13)6(3-12)10(11)15/h2H,3-4H2,1H3,(H,16,18)

InChI Key

BUNBDSCLWKFQHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=C(C=C(C(=C1I)CCl)I)I

Origin of Product

United States

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